2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Description
2-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core fused with a substituted pyrazole ring. The benzimidazole moiety is known for its biological relevance, particularly in antimicrobial and anticancer applications . The pyrazole ring in this compound is substituted with a methyl group at the 1-position and a nitro group at the 4-position, which may influence electronic properties and binding interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methyl-4-nitropyrazol-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-15-6-9(16(17)18)10(14-15)11-12-7-4-2-3-5-8(7)13-11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRQEWXMQUFGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different substituents.
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(1-methyl-4-amino-1H-pyrazol-3-yl)-1H-benzo[d]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the benzimidazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity: Studies suggest that derivatives of pyrazole exhibit significant antimicrobial properties. The presence of the nitro group may enhance this activity by disrupting bacterial cell wall synthesis . Research has shown effectiveness against various strains, including Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Properties: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. It may reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses .
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules: Its reactivity allows it to be transformed into various derivatives, making it a versatile building block in synthetic organic chemistry .
Material Science
The compound's unique chemical structure makes it suitable for applications in developing new materials:
- Polymer Chemistry: It can be employed in synthesizing polymers and coatings due to its functional groups that facilitate chemical reactions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Investigated the efficacy against bacterial strains | Showed significant inhibition of bacterial growth, particularly against E. coli and S. aureus |
| Anti-inflammatory Mechanism Study | Evaluated cytokine production | Demonstrated reduction in TNF-α and NO levels, indicating potential therapeutic benefits for inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Nitro Group vs. Halogen Substituents
- Nitro Group (Target Compound): The electron-withdrawing nitro group may enhance binding to target proteins via dipole interactions. For example, 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole (3n) demonstrated superior antimycobacterial activity compared to its quinazolinone analog, suggesting substituent electronic effects significantly modulate activity .
- Halogen Substituents : Bromine in 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) conferred high antimicrobial activity against Staphylococcus aureus (MRSA) and Candida albicans due to increased lipophilicity and membrane penetration .
Alkyl and Aryl Modifications
- Methyl Groups : Methyl substituents, as in 2-(p-tolyl)-1H-benzo[d]imidazole, improved reaction yields (72%) in photochemical syntheses, likely due to steric stabilization .
- Aryl Extensions : Compounds like 2-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzo[d]imidazole (3ax) showed enhanced antifungal activity, highlighting the role of extended π-systems in target engagement .
Physicochemical and Electronic Properties
- Hybrid Systems : Compounds like 3ax (pyrazole-benzimidazole hybrids) exhibited improved thermal stability (melting point 240°C) due to rigid aromatic systems .
Biological Activity
Overview
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that integrates the structural features of both pyrazole and benzimidazole rings. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: CHNO
- CAS Number: 1005588-05-5
- Molecular Weight: 229.22 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions between 1-methyl-4-nitro-1H-pyrazole and o-phenylenediamine, often utilizing dehydrating agents like polyphosphoric acid under elevated temperatures to facilitate ring formation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural components.
Anticancer Activity
Studies have demonstrated that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro tests have shown that derivatives of pyrazole exhibit significant antiproliferative effects against these cancer types, with some exhibiting IC values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The nitro group in the structure allows for bioreduction to form reactive intermediates, which may interact with cellular components, leading to antimicrobial effects. Studies have indicated efficacy against bacterial strains such as E. coli and Staphylococcus aureus.
Anti-inflammatory Effects
Preliminary research suggests that this compound may exhibit anti-inflammatory properties. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymes: It may act as an inhibitor for specific enzymes by binding to their active sites.
- Modulate Receptors: The compound can alter receptor signaling pathways, potentially affecting cellular responses.
- Generate Reactive Intermediates: The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cytotoxic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole | Lacks nitro group | Different activity profile |
| 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-indazole | Indazole instead of benzimidazole | Variations in reactivity and activity |
Case Studies and Research Findings
A notable study evaluated the anticancer potential of various pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition of cancer cell proliferation across multiple types, reinforcing the therapeutic potential of this class of compounds .
Another investigation focused on the anti-inflammatory capabilities of pyrazole derivatives, where compounds were tested against carrageenan-induced edema models in mice. Results showed promising anti-inflammatory effects comparable to standard treatments like indomethacin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole and benzimidazole precursors. For example, nitro-substituted pyrazole intermediates can be coupled with benzimidazole derivatives via Pd-catalyzed cross-coupling or nucleophilic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Triethylamine or sodium hydride is often used to deprotonate intermediates, facilitating cyclization .
- Temperature : Reactions are typically conducted at 80–120°C for 6–24 hours to optimize yield and purity .
- Yield improvements (>80%) are achieved by incremental adjustments to stoichiometry and inert atmosphere conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming aromatic proton environments and substituent positions. For instance:
- ¹H NMR : Aromatic protons on the benzimidazole ring typically appear as doublets or triplets in δ 7.2–8.5 ppm, while pyrazole protons resonate at δ 8.0–8.8 ppm .
- ¹³C NMR : The nitro group on the pyrazole ring induces deshielding, with signals near δ 150–160 ppm .
- IR spectroscopy : Stretching vibrations for NO₂ (asymmetric ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) confirm nitro-group incorporation .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios validate purity .
Q. How is single-crystal X-ray diffraction applied to determine its molecular structure, and what challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves bond lengths, angles, and torsion angles. Key steps include:
- Data collection : High-resolution (<1.0 Å) data minimizes refinement errors, particularly for flexible nitro groups .
- Refinement : Anisotropic displacement parameters for heavy atoms (e.g., nitrogen in nitro groups) improve accuracy. Challenges include:
- Disorder in nitro groups : Partial occupancy modeling may be required if thermal motion obscures positions .
- Twinned crystals : SHELXL’s TWIN command can resolve overlapping reflections in non-merohedral twins .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing substituent effects on the benzimidazole ring?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism or steric hindrance. Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows tautomeric interconversion, simplifying splitting patterns (e.g., distinguishing imidazole NH protons) .
- 2D NMR (COSY, NOESY) : Correlations between adjacent protons resolve overlapping signals, particularly in crowded aromatic regions .
- Deuteration studies : Exchanging NH protons with D₂O confirms assignments for labile protons .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., nitro group adjacent to pyrazole), predicting sites for nucleophilic attack .
- Transition-state modeling : Identifies steric barriers in reactions with bulky nucleophiles (e.g., thiols or amines) .
- Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets, such as enzymes with hydrophobic active sites .
Q. How do electronic effects of the nitro group influence the compound’s stability under different pH conditions?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis in basic media. Experimental protocols include:
- pH stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. HPLC analysis tracks degradation products (e.g., nitro-reduction to amine under acidic conditions) .
- Kinetic studies : Pseudo-first-order rate constants quantify degradation rates. Activation energy (Eₐ) calculated via Arrhenius plots reveals pH-dependent stability thresholds .
Q. What strategies reconcile discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer : Discrepancies >0.4% in C/H/N ratios often indicate impurities or incomplete drying. Mitigation steps:
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .
- Thermogravimetric analysis (TGA) : Quantifies residual solvent or moisture content pre-analysis .
- Alternative synthesis routes : Switching from nitro precursors to pre-functionalized pyrazoles reduces byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
